molecular formula C19H20ClN3O3S B11227435 4-butyl-N-(4-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-N-(4-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11227435
M. Wt: 405.9 g/mol
InChI Key: ADJXATWHXGWSMW-UHFFFAOYSA-N
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Description

4-butyl-N-(4-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(4-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Core: This involves the cyclization of a suitable precursor, such as a substituted aniline, with sulfur and nitrogen sources under controlled conditions.

    Introduction of the Butyl and Chlorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using alkyl halides and aryl halides as reagents.

    Carboxamide Formation: The carboxamide group is introduced through amidation reactions, typically using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(4-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-butyl-N-(4-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug discovery.

    Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-butyl-N-(4-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-N-(4-chlorophenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds, which may have different substituents such as methoxy or fluoro groups.

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

4-butyl-N-(4-chlorophenyl)-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H20ClN3O3S/c1-3-4-11-23-13(2)22-27(25,26)18-12-14(5-10-17(18)23)19(24)21-16-8-6-15(20)7-9-16/h5-10,12H,3-4,11H2,1-2H3,(H,21,24)

InChI Key

ADJXATWHXGWSMW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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